molecular formula C8H7ClF2O B2816729 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene CAS No. 1508154-46-8

2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene

Cat. No.: B2816729
CAS No.: 1508154-46-8
M. Wt: 192.59
InChI Key: KQMSIURJCCAQDL-UHFFFAOYSA-N
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Description

Chloromethyl chloroformate and Epichlorohydrin are examples of chloromethyl compounds. They are used in various applications including the synthesis of other substances .


Synthesis Analysis

2-Chloromethyl-4 (3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .


Molecular Structure Analysis

The solid-state molecular structure of similar compounds has been isolated and characterized using experimental (X-ray diffraction) and theoretical (DFT method) methodologies .


Chemical Reactions Analysis

Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .


Physical and Chemical Properties Analysis

Chloromethyl chloroformate is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Selectfluor F-TEDA-BF4 has been identified as a versatile mediator or catalyst in organic chemistry, facilitating various functionalizations of organic compounds, including selective iodination, bromination, chlorination, nitration, and thiocyanation. It also promotes allylstannation of aldehydes and imines, cleavage of protective groups, and catalyzes regioselective ring openings and cycloaddition reactions (Stavber & Zupan, 2005).

Electrochemical Reduction

  • The electrochemical reduction of related methoxybenzene compounds has been extensively studied, with findings showing that such reductions can lead to various dechlorinated products, revealing potential pathways for environmental decontamination of chlorinated organic pollutants (McGuire & Peters, 2016).

Environmental Chemistry

  • Chlorinated breakdown products have been observed during the degradation of sunscreen agents, indicating that compounds related to 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene could undergo similar transformations in the presence of sodium hypochlorite, highlighting concerns and pathways for environmental degradation of such chemicals (Gackowska et al., 2015).

Mechanism of Action

While specific information on the mechanism of action of “2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene” is not available, similar compounds like Sevelamer prevent hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .

Safety and Hazards

Chloromethyl chloroformate causes severe skin burns and eye damage. It is toxic if inhaled .

Future Directions

2-Chloromethyl-4 (3H)-quinazolinones are being studied for their potential as anticancer agents .

Properties

IUPAC Name

2-(chloromethyl)-1,3-difluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMSIURJCCAQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 120 mg (0.689 mmol) of 2,6-difluoro-3-methoxyphenyl)methanol from Example 132A in 3 ml of dichloromethane and 1 ml of thionyl chloride was stirred at room temperature overnight. The solvent was evaporated off under reduced pressure and the residue was purified by flash chromatography using a prepacked silica gel cartridge (eluent:cyclohexane-ethyl acetate 10:1 to 1:1), which gave 50 mg (38% of theory) of the target compound.
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